molecular formula C15H8ClF3N4O2 B3054049 1-(2-Chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole CAS No. 5789-26-4

1-(2-Chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole

Cat. No. B3054049
CAS RN: 5789-26-4
M. Wt: 368.7 g/mol
InChI Key: SWNCVTDXOYQMRQ-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole, also known as CFTRinh-172, is a small molecule inhibitor that selectively blocks the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This molecule has been extensively studied in the field of cystic fibrosis research due to its potential therapeutic applications. In

Mechanism Of Action

1-(2-Chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole selectively blocks the CFTR chloride channel by binding to a specific site on the channel protein. This binding prevents the opening of the channel pore, thereby inhibiting chloride ion transport across the cell membrane. 1-(2-Chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole has been shown to be a reversible inhibitor of CFTR chloride channel activity, with a high affinity for the channel protein.
Biochemical and Physiological Effects:
1-(2-Chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole has been shown to have significant effects on chloride ion transport in various tissues and organs. In the lung, 1-(2-Chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole has been used to study the role of CFTR in airway surface liquid regulation and mucus clearance. In the pancreas, 1-(2-Chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole has been used to investigate the role of CFTR in pancreatic ductal secretion and bicarbonate transport. In the intestine, 1-(2-Chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole has been used to study the role of CFTR in salt and water absorption.

Advantages And Limitations For Lab Experiments

1-(2-Chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole is a useful tool for studying the physiological and pathological roles of CFTR in various tissues and organs. Its selectivity and potency make it an ideal inhibitor for investigating CFTR channel function. However, 1-(2-Chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole has some limitations, including its potential off-target effects and the need for careful dose optimization to avoid toxicity.

Future Directions

1-(2-Chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole has potential therapeutic applications for cystic fibrosis and other diseases involving CFTR dysfunction. Future research directions include the development of more potent and selective CFTR inhibitors, the investigation of the molecular mechanisms of CFTR channel gating and regulation, and the testing of 1-(2-Chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole in animal models of cystic fibrosis and other CFTR-related diseases. Additionally, the use of 1-(2-Chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole in combination with other drugs may have synergistic effects on CFTR function and could lead to more effective therapies for cystic fibrosis and other CFTR-related diseases.

Scientific Research Applications

1-(2-Chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole has been extensively studied in the field of cystic fibrosis research. It has been shown to be a potent and selective inhibitor of CFTR chloride channel activity in various cell types and animal models. 1-(2-Chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole has been used to study the physiological and pathological roles of CFTR in different tissues and organs, including the lung, pancreas, and intestine. It has also been used to investigate the molecular mechanisms of CFTR channel gating and regulation.

properties

IUPAC Name

1-(2-chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N4O2/c16-12-6-5-9(23(24)25)7-13(12)22-14(20-8-21-22)10-3-1-2-4-11(10)15(17,18)19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNCVTDXOYQMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=NN2C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362128
Record name 1-(2-chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole

CAS RN

5789-26-4
Record name 1-(2-chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole
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1-(2-Chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole
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1-(2-Chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole
Reactant of Route 6
1-(2-Chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole

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